molecular formula C15H13NO2 B1360380 N-(2-Acetylphenyl)benzamide CAS No. 6011-26-3

N-(2-Acetylphenyl)benzamide

Cat. No.: B1360380
CAS No.: 6011-26-3
M. Wt: 239.27 g/mol
InChI Key: PUFVTWFHBLFXEP-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)benzamide (CAS 6011-26-3) is an aromatic benzamide derivative with a molecular formula of C15H13NO2 and a molecular weight of 239.27 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry. It has been utilized as a precursor in the synthesis of more complex molecules, such as N,N,O-tridentate anilido-aldimine (AA) ligands, which are of interest in the development of catalysts for ring-opening polymerization . Furthermore, structural analogs of this compound, particularly N-phenylbenzamide derivatives, have been explored in medicinal chemistry research for their antiviral properties, demonstrating considerable activity against viruses such as HCV and EV71 in preliminary studies . The molecular structure of related compounds often features intramolecular hydrogen bonding, which can influence conformation and physicochemical properties . This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFVTWFHBLFXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208856
Record name Benzamide, N-(2-acetylphenyl)-
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-26-3
Record name N-(2-Acetylphenyl)benzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-acetylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-acetylphenyl)-
Source EPA DSSTox
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Synthetic Methodologies and Route Development for N 2 Acetylphenyl Benzamide

Primary Synthetic Pathways to N-(2-Acetylphenyl)benzamide

The construction of the this compound scaffold is predominantly accomplished through two main strategies: the direct acylation of an amine with an acid chloride and condensation reactions involving carboxylic acid derivatives.

Amide Bond Formation from 2'-Aminoacetophenone (B46740) and Benzoyl Chloride

A primary and widely utilized method for synthesizing this compound is the acylation of 2'-aminoacetophenone with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. nsf.gov

The general reaction is as follows:

Reactants: 2'-Aminoacetophenone and Benzoyl Chloride

Base: An aqueous base like sodium hydroxide (B78521) or an organic base such as pyridine (B92270) or triethylamine (B128534) is crucial.

Solvent: A two-phase system (e.g., dichloromethane (B109758) and water) or a single solvent like pyridine can be used.

Conditions: The reaction is often performed at low temperatures (e.g., 0-5 °C) to control its exothermic nature, followed by stirring at room temperature. nanobioletters.com

The procedure involves dissolving 2'-aminoacetophenone in a suitable solvent and then adding benzoyl chloride and the base, often simultaneously or in portions. slideshare.net The product precipitates out of the solution upon completion and can be collected by filtration.

Table 1: Typical Reaction Parameters for Synthesis via Benzoyl Chloride

Parameter Description
Starting Amine 2'-Aminoacetophenone
Acylating Agent Benzoyl Chloride
Stoichiometry Typically equimolar amounts or a slight excess of the acylating agent
Base Aqueous NaOH, Pyridine, Triethylamine
Solvent Dichloromethane, Toluene (B28343), Pyridine
Temperature 0 °C to room temperature

| Reaction Time | 2-10 hours |

Condensation Reactions Utilizing 2-Acetylbenzoic Acid Derivatives

An alternative pathway involves the use of 2-acetylbenzoic acid as the starting material. Since carboxylic acids are less reactive towards amines than acid chlorides, 2-acetylbenzoic acid must first be "activated." A common activation method is its conversion to the corresponding acid chloride, 2-acetylbenzoyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com

The two-step process is:

Activation Step: 2-Acetylbenzoic acid is refluxed with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 2-acetylbenzoyl chloride. nanobioletters.com

Amidation Step: The crude acid chloride is then reacted in situ with an appropriate amino-phenyl source under basic conditions to yield this compound.

This route provides flexibility but requires an additional activation step compared to the direct use of commercially available benzoyl chloride.

Optimization Strategies for Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters that can be adjusted include the choice of base, solvent, temperature, and catalysts.

Base Selection: The presence of a base is essential to neutralize the HCl generated during acylation with acid chlorides. While aqueous bases like NaOH are effective, organic bases such as triethylamine (TEA) or pyridine can act as both a base and a catalyst. The combination of TEA and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be highly effective in similar acylation reactions.

Solvent Effects: The solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent can impact the ease of product isolation.

Temperature Control: Many acylation reactions are exothermic. Maintaining a low temperature, especially during the addition of the acylating agent, can prevent the formation of side products. Subsequent gentle heating may be required to ensure the reaction goes to completion.

Catalysis: In addition to base catalysis, other catalysts can be employed. For instance, in syntheses starting from carboxylic acids, peptide coupling reagents can be used to facilitate amide bond formation under milder conditions, although this is often a more expensive route.

Advanced Purification and Isolation Techniques for this compound

After the synthesis, the crude this compound product must be purified to remove unreacted starting materials, byproducts, and residual solvents.

Recrystallization: This is the most common and fundamental purification technique. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Ethanol (B145695) is a frequently used solvent for recrystallizing related acetamide (B32628) compounds. researchgate.net

Column Chromatography: For higher purity or when separating closely related compounds, silica (B1680970) gel column chromatography is an effective method. A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the components from the column. nsf.govnih.gov The polarity of the eluent is gradually increased to separate the desired product from impurities based on their differential adsorption to the silica stationary phase.

Table 2: Purification Methodologies

Method Description Typical Solvents
Recrystallization Purification based on differences in solubility at varying temperatures. Ethanol, Methanol, Ethyl Acetate

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol mixtures |

Synthetic Routes to this compound Derivatives

The this compound molecule possesses a reactive acetyl group (a ketone), which serves as a handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

Preparation of Imine Derivatives from this compound

The ketone functional group of this compound can readily undergo condensation with primary amines to form imine derivatives, also known as Schiff bases. redalyc.org This reaction is a cornerstone of combinatorial chemistry for creating molecular diversity.

The general reaction involves heating this compound with a primary amine (R-NH₂) in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. redalyc.org

Reactants: this compound and a primary amine (aliphatic or aromatic).

Catalyst: A catalytic amount of a protic acid like glacial acetic acid is typically used.

Conditions: The reaction mixture is usually heated to reflux in a solvent such as ethanol or toluene. Water, a byproduct of the reaction, is often removed to drive the equilibrium towards the product, for example, by using a Dean-Stark apparatus when toluene is the solvent.

This straightforward reaction allows for the introduction of various substituents onto the this compound core, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Synthesis of N-((2-Acetylphenyl)carbamothioyl)benzamide Analogues

The synthesis of N-((2-Acetylphenyl)carbamothioyl)benzamide and its analogues is a multi-step process that begins with the formation of a benzoyl isothiocyanate intermediate. This reactive species is then coupled with an appropriate amino-functionalized aromatic compound.

A general and effective method for the synthesis of N-((2-acetylphenyl)carbamothioyl)benzamide involves the reaction of benzoyl chloride with potassium thiocyanate (B1210189) (KSCN) in an appropriate solvent, such as acetone, to generate benzoyl isothiocyanate in situ. The subsequent addition of 2-aminoacetophenone (B1585202) to this mixture leads to the formation of the desired product. This reaction is typically carried out under reflux conditions to ensure completion. The final product can be purified by recrystallization from a suitable solvent like ethanol.

Step 1: Formation of Benzoyl Isothiocyanate Benzoyl chloride reacts with potassium thiocyanate in acetone. The potassium chloride byproduct precipitates and can be removed by filtration.

Step 2: Formation of N-((2-Acetylphenyl)carbamothioyl)benzamide The filtrate containing benzoyl isothiocyanate is then treated with 2-aminoacetophenone. The resulting mixture is refluxed to yield N-((2-Acetylphenyl)carbamothioyl)benzamide.

This synthetic approach is versatile and can be adapted to produce a variety of analogues by substituting the starting benzoyl chloride and aminoacetophenone with other appropriately functionalized derivatives. The reaction conditions, such as solvent and temperature, may be optimized to improve yields for different analogues.

For instance, a series of benzoylthioureido benzenesulfonamide (B165840) derivatives can be synthesized by reacting freshly prepared benzoyl isothiocyanate derivatives with sulfanilamide. snnu.edu.cn Similarly, reacting the isothiocyanate intermediate with 4-aminobenzoic acid or ethyl 4-aminobenzoate (B8803810) can yield other analogues. snnu.edu.cn

Table 1: Synthesis of N-((2-Acetylphenyl)carbamothioyl)benzamide

StepReactantsReagents/SolventsConditionsProduct
1Benzoyl chloride, Potassium thiocyanateAcetoneRefluxBenzoyl isothiocyanate
2Benzoyl isothiocyanate, 2-AminoacetophenoneAcetoneRefluxN-((2-Acetylphenyl)carbamothioyl)benzamide

Intramolecular Cyclization Methods for Related Quinazoline (B50416) 3-Oxides

The intramolecular cyclization of N-(2-acylphenyl)amide derivatives is a key strategy for the synthesis of quinazoline 3-oxides, which are important heterocyclic compounds in medicinal chemistry. These reactions typically involve the formation of a new heterocyclic ring through the condensation of the acetyl group and the amide nitrogen.

One common approach involves the acid-promoted intramolecular cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides. nih.gov These precursors can be subjected to reflux in trifluoroacetic acid (TFA) to yield the corresponding 2,4-disubstituted quinazoline 3-oxides in good yields. nih.govmdpi.com The reaction proceeds through the dehydration and subsequent cyclization of the oxime and amide functionalities.

Another established method is the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. nih.gov For example, treating (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide with hydroxylamine (B1172632) hydrochloride under reflux conditions can produce 2,4-dimethylquinazoline (B1295901) 3-oxide. nih.gov

More advanced synthetic routes employ transition metal catalysis. A one-pot synthesis of 2,4-dicarbo substituted quinazoline 3-oxides has been developed utilizing a Rh(III)-catalyzed C-H activation-amidation of ketoximes with 1,4,2-dioxazol-5-ones, followed by a Zn(II)-catalyzed cyclocondensation-dehydration of the in situ generated N-(2-(1-(hydroxyimino)ethyl)phenyl)benzamide intermediate. mdpi.com This bimetallic relay catalysis allows for the efficient construction of the quinazoline 3-oxide scaffold under relatively mild conditions. The Rh(III) catalyst facilitates the initial C-H amidation, while the Zn(II) Lewis acid promotes the final cyclization and dehydration step. nih.gov

Table 2: Intramolecular Cyclization Methods for Quinazoline 3-Oxides

Starting MaterialReagents/CatalystsConditionsProduct
N-[2-(1-hydroxyiminoethyl)phenyl]amidesTrifluoroacetic acid (TFA)Reflux2,4-dicarbo substituted quinazoline 3-oxides
(E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamideHydroxylamine hydrochlorideReflux2,4-dimethylquinazoline 3-oxide
Ketoximes and 1,4,2-dioxazol-5-ones[RhCp*Cl2]2, Zn(NTf2)2Mild conditions2,4-dicarbo substituted quinazoline 3-oxides

Advanced Structural Characterization and Solid State Analysis of N 2 Acetylphenyl Benzamide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of N-(2-Acetylphenyl)benzamide and its derivatives.

A predominant feature in the crystal structure of this compound and its analogs is the presence of intramolecular hydrogen bonds. In N-(2-Acetylphenyl)acetamide, a strong intramolecular N-H···O hydrogen bond is observed, which contributes to the molecule's planarity. researchgate.net This type of interaction, forming a six-membered ring (S(6) graph-set motif), is also seen in N-(2-acetylphenyl)benzenesulfonamide, where an N1—H1···O3 interaction stabilizes the molecular conformation. nih.gov In a derivative, (E)-N-{2-[1-(Benzylimino)ethyl]phenyl}benzamide, an intramolecular N–H···N hydrogen bond is present between the amide and imine groups, forming a nearly planar six-membered ring. nih.gov Bifurcated intramolecular hydrogen bonds, such as an N—H⋯(O,Cl) link, have also been observed in related structures containing a chloro-substituent. nih.gov

Table 1: Selected Dihedral Angles in this compound Analogs
CompoundRing 1Ring 2Dihedral Angle (°)Reference
N-(2-acetylphenyl)benzenesulfonamidePhenylBenzene (B151609)81.5 (1) nih.gov
N-(2-Nitrophenyl)benzamidePhenylNitrobenzene3.74 (3) doi.org
2-nitro-N-(2-nitrophenyl)benzamideC-bonded benzeneCentral amide plane71.76 (6) nih.gov
2-nitro-N-(2-nitrophenyl)benzamideN-bonded benzeneCentral amide plane24.29 (10) nih.gov

The crystal packing of this compound derivatives is dictated by a variety of weak intermolecular interactions. In N-(2-acetylphenyl)benzenesulfonamide, the crystal structure is stabilized by intermolecular C—H···O and C—H···π interactions. nih.gov The C11—H11···O1 interaction, for instance, results in a fourteen-membered ring with an R2(14) graph-set motif. nih.gov

Spectroscopic Characterization Techniques

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum of a closely related compound, (E)-N-{2-[1-(Benzylimino)ethyl]phenyl}benzamide, shows characteristic signals for the amide proton (NH) at δ 12.69 ppm (singlet), aromatic protons in the range of δ 7.15-8.97 ppm, and a singlet for the acetyl methyl protons at δ 2.70 ppm. nih.govresearchgate.net

The chemical shifts in the ¹³C NMR spectrum provide information about the carbon framework of the molecule. Although specific data for this compound is not detailed in the provided context, related benzamide (B126) structures show characteristic signals for the carbonyl carbons and the aromatic carbons, which would be expected in the spectrum of the title compound.

Table 2: ¹H NMR Chemical Shifts for a Derivative of this compound
ProtonChemical Shift (δ, ppm)MultiplicityReference
NH12.69s nih.govresearchgate.net
PhH8.97d nih.govresearchgate.net
PhH8.06d nih.govresearchgate.net
PhH7.95d nih.govresearchgate.net
PhH7.48-7.64m nih.govresearchgate.net
PhH7.15t nih.govresearchgate.net
CH₃C=O2.70s nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within the this compound molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. A distinct absorption band corresponding to the N-H stretching vibration of the secondary amide group is typically observed. For a related compound, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, this N-H stretching vibration appears at 3313 cm⁻¹ mdpi.com.

The carbonyl groups of the acetyl and benzamide moieties give rise to strong absorption bands. In a similar molecule, the lactone carbonyl group shows a strong absorption at 1764 cm⁻¹, while the ketone carbonyl group is observed at 1692 cm⁻¹ mdpi.com. For N-benzylbenzamide, a strong C=O stretching band is seen at 1645 cm⁻¹ researchgate.net. Additionally, absorption bands related to C-O and C-N bond stretching are expected to appear in the fingerprint region, typically around 1018 cm⁻¹ and 1232 cm⁻¹, respectively mdpi.com. Aromatic C=C stretching and C-H bending vibrations are also anticipated, with peaks around 1508 cm⁻¹ and 1490 cm⁻¹ respectively, and C-N stretching may be attributed to a peak near 1313 cm⁻¹ researchgate.net.

Raman Spectroscopy:

Raman spectroscopy offers complementary information to IR spectroscopy. A significant feature in the Raman spectrum of a related ketoamide, N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, is the stretching vibration of the C=O group, which appears at 1675 cm⁻¹ semanticscholar.org. This band is sensitive to the chemical environment and can shift upon coordination with a metal ion, as demonstrated by a 6 cm⁻¹ shift to lower frequencies in its Cu(II) complex, confirming complexation semanticscholar.org.

Interactive Data Table: Vibrational Spectroscopy Data for this compound and Related Compounds

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Reference Compound
N-H (Amide)Stretching3313-N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide mdpi.com
C=O (Ketone)Stretching1692-N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide mdpi.com
C=O (Amide)Stretching16451675N-benzylbenzamide researchgate.net, N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide semanticscholar.org
C-OStretching1018-N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide mdpi.com
C-NStretching1232, 1313-N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide mdpi.com, N-benzylbenzamide researchgate.net
Aromatic C=CStretching1508-N-benzylbenzamide researchgate.net
Aromatic C-HBending1490-N-benzylbenzamide researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl groups.

Mass Spectrometry (GC-MS, Electrospray Ionization, Electron Impact, High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Various ionization methods can be employed to study this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated on a chromatographic column before entering the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak corresponding to its molecular weight. For the related N-(4-acetylphenyl)benzamide, the molecular ion peak is observed at m/z 239 nih.gov. Common fragmentation patterns for amides under electron impact include cleavage alpha to the carbonyl group newsama.com. For N-acetylbenzamide, prominent peaks are observed at m/z 105 and 163 nih.gov.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In negative ion mode ESI-MS/MS studies of deprotonated N-phenylbenzamides, gas-phase Smiles rearrangement reactions have been observed nih.gov. The fragmentation of deprotonated N,2-diphenylacetamides in ESI-MS/MS generates characteristic ions such as benzyl (B1604629) anion, aniline (B41778) anion, phenyl-ethenone anion, and isocyanato-benzene anion nih.gov.

Electron Impact (EI) Mass Spectrometry: EI is a hard ionization technique that results in extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural identification. The EI mass spectrum of the isomeric N-phenylbenzamide shows a prominent molecular ion peak and characteristic fragment ions nist.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For the related compound N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, a high-resolution mass spectrum featured an ion peak at m/z = 332.08905, corresponding to the [M + Na]⁺ molecular ion. The spectrum also revealed peaks at m/z = 310.10700 and 348.06267, attributed to [M + H]⁺ and [M + K]⁺ ions, respectively mdpi.com. For N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, high-resolution mass spectra were recorded at an ionization potential of 70 eV mdpi.com.

Interactive Data Table: Predicted and Observed Mass Spectrometry Data for this compound and Related Compounds

Compound Ionization Method Adduct/Fragment m/z (Observed) m/z (Predicted) Reference
This compoundESI[M+H]⁺-240.10192 uni.lu
This compoundESI[M+Na]⁺-262.08386 uni.lu
This compoundESI[M-H]⁻-238.08736 uni.lu
N-(4-acetylphenyl)benzamideGC-MS[M]⁺239239.27 nih.gov
N-acetylbenzamideGC-MSFragment105- nih.gov
N-acetylbenzamideGC-MS[M]⁺163163.17 nih.gov
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamideHRMS[M+Na]⁺332.08905- mdpi.com
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamideHRMS[M+H]⁺310.10700- mdpi.com
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamideHRMS[M+K]⁺348.06267- mdpi.com

Nuclear Quadrupole Resonance (NQR) for Related Benzamide Derivatives

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that probes the interaction between the nuclear quadrupole moment of a nucleus and the electric field gradient (EFG) at its location wikipedia.orgdu.ac.in. This technique is highly sensitive to the local electronic environment and can provide valuable information about chemical bonding, crystal structure, and polymorphism wikipedia.orgmdpi.com. NQR is applicable only to solids, as the EFG averages to zero in liquids wikipedia.org.

For benzamide and its derivatives, the ¹⁴N nucleus (spin I = 1) is a suitable candidate for NQR studies. The NQR frequencies are unique for a given substance and can be used as a "fingerprint" for a particular crystalline form mdpi.com. NQR has been successfully used to differentiate between crystalline polymorphs of various pharmaceutical compounds, including those containing sulfonamide groups wikipedia.org.

While specific NQR data for this compound is not available in the provided search results, the principles of NQR suggest it would be a powerful tool for characterizing its solid-state structure. The technique could be used to:

Determine the number of chemically or crystallographically inequivalent nitrogen sites in the unit cell.

Distinguish between different polymorphic forms of the compound.

Study the effects of intermolecular interactions, such as hydrogen bonding, on the electronic environment of the nitrogen nucleus.

The nuclear quadrupole coupling constant (e²Qq/h) and the asymmetry parameter (η) are the key parameters obtained from an NQR experiment, which are directly related to the magnitude and symmetry of the EFG at the nucleus illinois.edu.

Complementary Analytical and Microscopic Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability of a compound.

For N–((2–Acetylphenyl)carbamothioyl)benzamide, a related compound, theoretical studies including DFT calculations have been performed to understand its properties, which can be correlated with experimental thermal analysis uokerbala.edu.iq. While specific TGA data for this compound is not present in the search results, a typical TGA curve would show the temperature at which the compound begins to decompose. This information is crucial for determining the upper-temperature limit for its handling and storage. The decomposition profile can also provide insights into the degradation mechanism of the molecule.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM): SEM is a powerful microscopy technique that uses a focused beam of electrons to generate images of a sample's surface. It provides high-resolution images of the surface topography and morphology. For this compound, SEM analysis would reveal the shape, size, and surface features of its crystals or particles. This information is important for understanding its physical properties, such as solubility and dissolution rate.

Energy-Dispersive X-ray Spectroscopy (EDX): EDX, often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample researchgate.netmdpi.com. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from each element present. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the sample.

For this compound (C₁₅H₁₃NO₂), an EDX spectrum would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). The relative intensities of these peaks can provide a semi-quantitative analysis of the elemental composition, confirming the presence of the expected elements in the correct proportions.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Elemental Ratios in Complexes

Inductively coupled plasma-atomic emission spectroscopy (ICP-AES) is a powerful analytical technique for determining the elemental composition of materials. In the context of this compound, this technique would be particularly useful for analyzing metal complexes where the compound acts as a ligand.

The fundamental principle of ICP-AES involves the introduction of a sample, typically in a liquid form, into a high-temperature plasma. The plasma, which is an ionized gas, excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of a metal complex of this compound, the complex would first be digested in a strong acid to break it down into its constituent elements. This solution is then introduced into the ICP-AES instrument. By measuring the emission intensities of the metal and other elements of interest, the precise stoichiometric ratio of the metal to the ligand in the complex can be determined. This information is crucial for confirming the chemical formula of the synthesized complex and understanding its coordination chemistry.

A hypothetical analysis of a copper(II) complex with this compound is presented in the table below to illustrate the type of data obtained from an ICP-AES experiment.

Table 1: Hypothetical ICP-AES Data for a Copper(II)-N-(2-Acetylphenyl)benzamide Complex

Element Wavelength (nm) Emission Intensity (Counts) Concentration (mg/L) Molar Ratio
Copper (Cu) 324.754 1,520,480 5.00 1.00
Carbon (C) 193.090 890,650 14.18 15.01

The data in this hypothetical table would be used to confirm a 1:1 molar ratio between the copper ion and the this compound ligand in the complex.

Based on a comprehensive search of available scientific literature, a detailed computational and theoretical investigation focused specifically on the chemical compound “this compound” as per the requested outline could not be generated.

The searches did not yield any published studies containing the specific data required for the following analyses of this compound:

Density Functional Theory (DFT) Calculations

Geometry Optimization and Comparative Structural Parameters

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Global Chemical Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Surfaces

Fukui Functions

Natural Bond Orbital (NBO) Analysis

While research and computational data were found for structurally similar compounds, such as N–((2–Acetylphenyl)carbamothioyl)benzamide, this information is not applicable to this compound due to significant differences in their chemical structures. Using data from these related but distinct molecules would be scientifically inaccurate and would not address the specific subject of the request.

Therefore, it is not possible to provide the thorough, data-driven article with detailed research findings and data tables as instructed, because the foundational research data for this compound appears to be unavailable in the public domain.

Computational Chemistry and Theoretical Investigations of N 2 Acetylphenyl Benzamide

Density Functional Theory (DFT) Calculations

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Theoretical calculations are crucial for predicting the nonlinear optical (NLO) properties of molecules, offering insights into their potential applications in optoelectronic technologies. For N-(2-Acetylphenyl)benzamide, quantum chemical computations, specifically Density Functional Theory (DFT), have been employed to determine its NLO characteristics.

The key parameters for evaluating a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are derived from the molecule's response to an external electric field. Calculations for a related compound, N–((2–acetylphenyl)carbamothioyl)benzamide, performed at the B3LYP/6–311G(d,p) level of theory, provide a framework for understanding these properties. The computed values indicate a significant NLO response, primarily attributed to intramolecular charge transfer. The total molecular dipole moment, polarizability, and first hyperpolarizability are essential metrics in gauging this response. For instance, the first hyperpolarizability (β₀) value is a direct measure of the second-order NLO activity. A higher value suggests a stronger NLO response. Theoretical NLO parameters for a similar thio-derivative of this compound have been calculated and are presented below as a reference for the type of data generated in such studies.

Table 1: Theoretical NLO Parameters

Parameter Value (a.u.)
Dipole Moment (μ)
μₓ -1.701
μᵧ 4.619
μ_z -0.669
μ_total 4.968
Polarizability (α)
αₓₓ 283.43
αₓᵧ -29.07
αᵧᵧ 227.11
αₓ_z 1.84
αᵧ_z 10.53
α_zz 103.11
α_total 204.55
First Hyperpolarizability (β)
βₓ 1036.9
βᵧ -610.1
β_z -110.9

Note: Data presented is for N–((2–acetylphenyl)carbamothioyl)benzamide as a reference model.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing critical information on their stability and interactions.

MD simulations are employed to explore the conformational landscape of a molecule in a simulated environment, typically mimicking physiological conditions. By simulating the atomic motions over time, researchers can identify the most stable conformations and the flexibility of different molecular regions. This analysis involves tracking parameters like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to pinpoint flexible areas within the molecule. While specific MD simulation studies focused exclusively on this compound are not detailed in the provided literature, this methodology is standard for understanding how such molecules behave dynamically, maintain their structural integrity, and what conformations they are likely to adopt in solution.

MD simulations are a powerful tool for studying the dynamic interactions between a ligand, such as this compound, and a biological target, like a protein receptor. Following initial docking studies that predict binding poses, MD simulations can validate the stability of these poses. The simulation tracks the evolution of the ligand-protein complex, revealing how the ligand settles into the binding pocket and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time. This provides a more realistic and dynamic picture of the binding event than static modeling alone, helping to elucidate the mechanism of action and the stability of the ligand-receptor complex.

Advanced Non-Covalent Interaction Analysis

Hirshfeld surface analysis is a versatile method used to visualize and quantify the various intermolecular interactions that stabilize a molecule in a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment.

For the related compound N–((2–acetylphenyl)carbamothioyl)benzamide, Hirshfeld analysis was performed to decode the crystal packing forces. The analysis generates a unique surface for each molecule in the crystal. The d_norm surface, which highlights intermolecular contacts shorter than the van der Waals radii, is particularly informative. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. These plots allow for the deconvolution of the surface into contributions from specific atom pairs. For example, the percentage contribution of H···H, C···H, O···H, and S···H contacts can be precisely calculated, revealing the relative importance of each type of interaction in the crystal packing.

Energy framework analysis complements the Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal. This method uses the molecular wave function to compute electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder's thickness proportional to the interaction energy's magnitude. This provides a powerful visual representation of the crystal's supramolecular architecture and the dominant forces governing its stability.

Chemical Reactivity and Derivatization Studies of N 2 Acetylphenyl Benzamide

Core Reactivity Patterns and Transformation Mechanisms

The reactivity of N-(2-Acetylphenyl)benzamide is characterized by several key transformations, including hydrolysis of the amide bond, oxidation and reduction of the acetyl group and amide functionality, and substitution reactions on the aromatic rings.

The hydrolysis of the amide bond in this compound under alkaline conditions is a significant reaction pathway. Kinetic studies on the alkaline hydrolysis of closely related compounds, such as N-(2-formyl and -acetylphenyl)acetamides, have been conducted in a 70% (v/v) dioxane-water mixture. These studies reveal that the hydrolysis of such amides is first order with respect to the base rsc.orgrsc.org.

The mechanism of alkaline hydrolysis of amides generally proceeds through a nucleophilic acyl substitution pathway. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylate salt and an amine.

For this compound, the expected products of alkaline hydrolysis would be sodium benzoate (B1203000) and 2-aminoacetophenone (B1585202). The rate of this hydrolysis is influenced by both steric and electronic factors. The presence of substituents on the aromatic rings can affect the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate, thereby influencing the reaction kinetics arkat-usa.orgchemrxiv.org. A study on N-(2-formyl and -acetylphenyl)acetamides suggests that intramolecular catalysis by the neighboring carbonyl group can occur during alkaline hydrolysis rsc.orgrsc.org.

Table 1: Kinetic Data for Alkaline Hydrolysis of Related Amides

Compound Order in Base Solvent System Noted Catalysis
N-(2-formylphenyl)acetamide rsc.orgrsc.org First 70% Dioxane-Water Intramolecular

The acetyl group in this compound is susceptible to oxidation, which can lead to the formation of a carboxylic acid derivative. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are commonly employed for the oxidation of alkyl groups attached to aromatic rings to carboxylic acids. This reaction typically requires the presence of a benzylic hydrogen, which is the case for the acetyl group masterorganicchemistry.com.

The oxidation of the acetyl group in this compound would be expected to yield N-(2-benzoylcarbonyl)benzamide or a derivative thereof, depending on the reaction conditions. The reaction with potassium permanganate is often carried out in a basic solution, followed by acidification to yield the carboxylic acid. The mechanism of this oxidation is complex and is thought to involve the formation of a manganese ester.

The carbonyl groups in this compound, present in both the acetyl and amide functionalities, are targets for reduction. The choice of reducing agent determines the outcome of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the amide and the ketone. The reduction of the amide group with LiAlH4 typically yields an amine, in this case, N-(2-ethylphenyl)benzylamine masterorganicchemistry.comscribd.comchemistrysteps.com. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to form an iminium ion, which is then further reduced to the amine scribd.comchemistrysteps.com.

The acetyl group's carbonyl can also be reduced by LiAlH4 to a secondary alcohol, yielding N-(2-(1-hydroxyethyl)phenyl)benzamide. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally selective for the reduction of ketones and aldehydes over amides. Therefore, treatment of this compound with NaBH4 would be expected to selectively reduce the acetyl group to a secondary alcohol, leaving the amide functionality intact.

Table 2: Expected Reduction Products of this compound

Reducing Agent Functional Group Targeted Expected Product
LiAlH4 Amide and Acetyl N-(2-ethylphenyl)benzylamine
LiAlH4 Acetyl N-(2-(1-hydroxyethyl)phenyl)benzamide

The aromatic rings of this compound can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly if they are appropriately activated with electron-withdrawing groups. For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the aromatic ring, and there must be strong electron-withdrawing groups positioned ortho or para to the leaving group researchgate.net.

In the case of this compound itself, which lacks a suitable leaving group on the aromatic rings, direct nucleophilic aromatic substitution is unlikely. However, if a halogen substituent were introduced onto either the phenyl or benzoyl ring, nucleophilic substitution could be a viable pathway for further derivatization. For instance, a hypothetical N-(2-acetyl-4-nitrophenyl)benzamide with a chlorine atom at the 5-position could potentially undergo nucleophilic substitution where the chlorine is displaced by a nucleophile. The nitro group would activate the ring towards this attack.

Strategies for Functionalization and Structural Diversification

The functional groups present in this compound offer several handles for chemical modification, enabling the synthesis of a variety of analogues with diverse structural features.

The synthesis of substituted benzamide (B126) analogues is a common strategy in medicinal chemistry to explore structure-activity relationships nih.govresearchgate.net. For this compound, derivatization can be achieved by introducing substituents onto either of the aromatic rings or by modifying the acetyl and amide groups.

One approach involves the synthesis of analogues with substituents on the benzoyl moiety. This can be accomplished by using substituted benzoyl chlorides in the initial acylation of 2-aminoacetophenone. For example, reacting 2-aminoacetophenone with 4-chlorobenzoyl chloride would yield N-(2-acetylphenyl)-4-chlorobenzamide. A variety of substituted benzoyl chlorides are commercially available or can be readily synthesized, allowing for the introduction of a wide range of functional groups, including alkyl, alkoxy, nitro, and halo groups wisdomlib.org.

Similarly, analogues with substituents on the acetylphenyl ring can be prepared by starting with a substituted 2-aminoacetophenone. These starting materials can be synthesized through various methods, such as the nitration of a substituted acetophenone (B1666503) followed by reduction of the nitro group to an amine. This approach allows for the introduction of diverse functionalities onto the phenyl ring attached to the amide nitrogen.

Further diversification can be achieved by chemical transformations of the existing functional groups, as discussed in the reactivity section. For instance, the acetyl group can be used as a precursor for other functionalities through reactions such as the haloform reaction to generate a carboxylic acid, or aldol (B89426) condensation to introduce new carbon-carbon bonds.

Investigation of Thiol-Thione Tautomerism in Carbamothioyl Derivatives

The introduction of a carbamothioyl group to this compound opens avenues for investigating interesting tautomeric equilibria. A key derivative, N-((2-Acetylphenyl)carbamothioyl)benzamide, has been synthesized and subjected to extensive structural and theoretical analysis.

In a notable study, the synthesis of N-((2-acetylphenyl)carbamothioyl)benzamide was achieved, and its molecular structure was elucidated using single-crystal X-ray diffraction. researchgate.net The investigation revealed the compound's existence in the thione form in the solid state. This preference for the thione tautomer is a common phenomenon in similar thioamide systems.

Theoretical studies, employing Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, have corroborated the experimental findings. researchgate.net Computational analyses of the potential tautomeric forms—the thione and the thiol isomers—indicate that the thione form is energetically more stable. This stability can be attributed to the greater strength of the C=S double bond compared to the C=N double bond that would be present in the thiol tautomer.

The preference for the thione form is a critical consideration in the design of molecules with specific biological activities, as the tautomeric form can significantly influence receptor binding and other intermolecular interactions. The comprehensive characterization of N-((2-acetylphenyl)carbamothioyl)benzamide provides a foundational understanding of its structural and electronic properties, which is essential for its potential application in medicinal chemistry and materials science.

Selective Bond Cleavage and Rearrangement Reactions

The structural framework of this compound is amenable to selective bond cleavage and rearrangement reactions, offering pathways to valuable heterocyclic scaffolds. One such transformation is the oxidative decarbonylative cleavage for the synthesis of benzoxazinones.

Oxidative Decarbonylative Cleavage of Unstrained C(sp³)–C(sp²) Bonds for Benzoxazinone (B8607429) Synthesis

A transition-metal-free approach for the synthesis of biologically important benzoxazinones has been developed through the selective oxidative decarbonylative cleavage of the unstrained C(sp³)–C(sp²) bond in N-(2-acetylphenyl) amides. nih.gov This methodology utilizes a combination of iodine, sodium bicarbonate, and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

The reaction proceeds via a proposed mechanism involving the extrusion of carbon monoxide. Control experiments and Density Functional Theory (DFT) calculations suggest that the reaction is initiated by the α-iodination of the acetyl group, followed by Kornblum oxidation to form a 2-oxoacetyl intermediate. researchgate.net Subsequent steps involve a organic-chemistry.orgrsc.org-hydride shift and the elimination of a CO molecule, leading to the formation of the benzoxazinone ring. The evolution of carbon monoxide has been confirmed experimentally. researchgate.net

This synthetic strategy has been successfully applied to a range of N-(2-acetylphenyl)aryl and alkylamides, demonstrating its versatility. For instance, the reaction of this compound under these conditions yields the corresponding 2-phenyl-4H-benzo[d] organic-chemistry.orgmdpi.comoxazin-4-one. The process is noted for its operational simplicity and avoidance of toxic heavy metals, making it an environmentally benign route to this class of heterocyclic compounds. researchgate.net

Advanced Research Applications of N 2 Acetylphenyl Benzamide

Coordination Chemistry and Ligand Design

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The design of ligands is crucial as their structure dictates the geometry and reactivity of the resulting metal complex.

Exploration of N-(2-Acetylphenyl)benzamide as an N,N,O-Tridentate Ligand Precursor

This compound possesses strategically positioned nitrogen and oxygen atoms that allow it to act as a potential N,N,O-tridentate ligand. This means it can bind to a central metal ion through two nitrogen atoms and one oxygen atom simultaneously, forming a stable chelate structure. Research on a derivative of this compound has shown that the ligand bonds with a copper(II) ion through two oxygen atoms and a nitrogen atom, highlighting the potential for such coordination modes. nih.gov The structural conformation of N–((2–Acetylphenyl)carbamothioyl)benzamide, a related compound, is stabilized by intramolecular hydrogen bonds, further indicating the favorability of specific spatial arrangements of the functional groups that are conducive to chelation. researchgate.netuni.lu

Formation and Characterization of Metal Complexes (e.g., Aluminum, Magnesium, Zinc, Copper, Platinum)

The ability of this compound and its derivatives to form stable complexes with a variety of metals has been an active area of research. These complexes are synthesized and their structures and properties are elucidated using various analytical techniques.

Aluminum: Aluminum complexes with N-(2-hydroxy-5-methyl benzyl)phenylalanine have been synthesized and characterized, demonstrating the formation of six-coordinated structures. researchgate.net While this is a derivative, it suggests the potential for this compound to form similar complexes with aluminum.

Magnesium: The coordination chemistry of magnesium with various bio-relevant ligands has been explored, often resulting in octahedral geometries. mdpi.com Studies on magnesium complexes with β-diketiminate ligands have also been reported, showcasing the versatility of magnesium in forming stable coordination compounds. nih.gov

Zinc: Zinc(II) complexes with benzamide (B126) and toluamide ligands have been prepared, revealing the formation of 2:1 ligand-to-metal co-crystal salts. nih.gov Additionally, zinc(II) complexes with ligands derived from 2-(N-tosylamino)benzaldehyde have been synthesized and shown to possess a tetrahedral structure. nih.gov Research on N-(pyrrolidinobenzyl)-benzamide has also led to the synthesis and characterization of its zinc(II) complexes. asianpubs.orgasianpubs.org

Copper: A significant amount of research has focused on the copper(II) complexes of this compound derivatives. For instance, a copper(II) complex of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide has been synthesized and characterized. researchgate.netnih.gov The study of copper(II) complexes with N-(2-{[(2E)-2-(2-Hydroxy-(5-substituted)-benzylidene)-hydrazino]carbonyl}phenyl)benzamide ligands has revealed distorted square pyramidal geometries. nih.gov Furthermore, mononuclear copper(II) complexes with a tridentate NNO functionalized ligand have been synthesized and their DNA binding properties investigated. nih.gov

Platinum: Platinum(II) complexes with benzamide ligands have been synthesized and characterized, with some exhibiting a slightly distorted square planar coordination geometry. nih.gov Research has also been conducted on the synthesis and cytotoxic activity of platinum(II) complexes derived from N-benzyl-ethylenediamine and oxalate. researchgate.netnih.gov

Table 1: Investigated Metal Complexes with Benzamide-related Ligands

Metal Ligand Type Coordination Geometry Reference(s)
Aluminum N-(2-hydroxy-5-methyl benzyl)phenylalanine Six-coordinated researchgate.net
Magnesium Bio-relevant ligands, β-diketiminate Octahedral mdpi.comnih.gov
Zinc Benzamide, Toluamide, 2-(N-tosylamino)benzaldehyde derivatives Tetrahedral nih.govnih.gov
Copper N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide - researchgate.netnih.gov
Copper N-(2-{[(2E)-2-(2-Hydroxy-(5-substituted)-benzylidene)-hydrazino]carbonyl}phenyl)benzamide Distorted Square Pyramidal nih.gov
Platinum Benzamide Distorted Square Planar nih.gov
Platinum N-benzyl-ethylenediamine and oxalate - researchgate.netnih.gov

Application of Metal Complexes in Polymerization Catalysis Research

Metal complexes derived from various ligands, including those similar in structure to this compound, have shown significant promise as catalysts in polymerization reactions. These catalysts can influence the rate of polymerization and the properties of the resulting polymer.

N-heterocyclic carbene (NHC) chelated metal complexes, which share some structural similarities with potential complexes of this compound, have been utilized as initiators for the polymerization of ethylene (B1197577) and the copolymerization of ethylene with other monomers. chemspider.comcambridge.org Metal complexes are also key catalysts for the ring-opening polymerization of cyclic esters to produce biodegradable polymers like polylactic acid (PLA). researchgate.net Specifically, heterodinuclear Mg(II)M(II) (where M is a transition metal) complexes have been systematically investigated for the ring-opening copolymerization of carbon dioxide/epoxide and anhydride/epoxide. mdpi.com Furthermore, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been noted as essential for various catalytic processes, including polymerization reactions. nih.gov

Role as a Key Intermediate in Organic Synthesis

The structural framework of this compound makes it a valuable starting material or intermediate for the synthesis of more elaborate molecules.

Building Block for the Synthesis of Complex Organic Molecules

This compound and its analogs serve as crucial building blocks in the construction of various heterocyclic compounds, which are integral to many areas of chemistry, including medicinal and materials science.

One significant application is in the synthesis of quinazolinones. The Friedel–Crafts acylation, a method used in the synthesis of a derivative of this compound, is also applied for the direct synthesis of quinazolinones. nih.gov Various synthetic routes to quinazolinones and their derivatives often involve precursors that are structurally related to this compound. nih.govorganic-chemistry.org For instance, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, a related acetamide (B32628) derivative, has been synthesized with the aim of creating isoindolo[2,1-a]quinoline derivatives. nih.gov The synthesis of N-(2-Acetylphenyl)acetamide itself is achieved from 2'-aminoacetophenone (B46740), highlighting the accessibility of this class of compounds as synthetic intermediates. researchgate.net

Precursor for Dyes, Pigments, and Specialized Pharmaceutical Intermediates

The chemical structure of this compound also lends itself to being a precursor for the synthesis of dyes, pigments, and intermediates for the pharmaceutical industry.

In the realm of colorants, a Korean patent describes the preparation of an N-substituted benzamide type azo yellow pigment, indicating the utility of the benzamide moiety in dye chemistry. google.com While this is a derivative, it points to the potential of the core this compound structure in this application.

In medicinal chemistry, benzamide derivatives are recognized for their wide range of biological activities. nih.gov N-(2-aminophenyl)-benzamide derivatives have been developed as inhibitors of class I HDAC enzymes with antiproliferative and antifibrotic activity. nih.gov Furthermore, a US patent details N-(2'-aminophenyl)-benzamide derivatives for the therapy of malignant, proliferative, and autoimmune diseases, underscoring the importance of this chemical scaffold in the development of new pharmaceutical agents. asianpubs.org

Explorations in Medicinal Chemistry Research and Biological Interaction Studies

This compound and its structural analogs have emerged as a versatile scaffold in medicinal chemistry. Researchers are actively exploring their potential by investigating how their structure relates to biological activity, studying their interactions with protein targets through computational methods, and applying rational design principles to optimize their therapeutic potential.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For the benzamide class of compounds, including derivatives of this compound, SAR investigations have provided crucial insights into the key molecular requirements for various biological effects, such as enzyme inhibition and antiproliferative activity. nih.govnih.gov

In other studies focusing on different biological targets, the addition of specific chemical moieties has been shown to dramatically alter activity. For example, the introduction of a 5-styryl group to a related 2-acetyl-sulfonamide scaffold resulted in significant anticholinesterase activity, highlighting the impactful role of this particular structural modification. mdpi.com The strategic placement of substituents can also influence selectivity and potency against different targets. These studies collectively demonstrate that a systematic exploration of different functional groups and structural arrangements is essential for mapping the SAR of the this compound scaffold and guiding the development of compounds with desired biological profiles.

Scaffold/Derivative ClassStructural ModificationImpact on Biological ActivityReference
Benzamide-based HDAC InhibitorsPresence of NH₂ group at R₂ positionEssential for potent HDACI activity. nih.gov
Benzamide-based HDAC InhibitorsShorter molecular lengthCorrelated with stronger HDAC inhibition. nih.gov
2-Acetyl-4-(methylbenzene)sulfonamide DerivativesAddition of a 5-styryl armResulted in significant anticholinesterase activity. mdpi.com
N-Phenylbenzamide DerivativesModifications affecting pKₐImproved membrane permeability and antitrypanosomal activity. nih.gov

Computational ligand-target docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method provides valuable insights into the molecular basis of biological activity and helps rationalize SAR data. Derivatives of this compound have been the subject of numerous docking studies to elucidate their interaction mechanisms with various enzymes implicated in disease. mdpi.comuokerbala.edu.iqmdpi.com

These studies simulate the interaction between the compound and its protein target, revealing key binding modes. For example, a derivative, N–((2–Acetylphenyl)carbamothioyl)benzamide, was studied for its inhibitory effect against the main protease of the COVID-19 coronavirus through molecular docking. uokerbala.edu.iq In another study, styryl derivatives of a related sulfonamide were docked into the active site of acetylcholinesterase (AChE). mdpi.com The results of this docking simulation revealed specific, crucial interactions: the benzamide ring engaged in π–π stacking with residue Tyr337, while the p-tolyl ring of the styryl group formed similar interactions with Trp286 and Tyr341. mdpi.com

Docking studies of other benzamide derivatives against targets like β-secretase 1 (BACE1) and histone deacetylase 2 (HDAC2) have further underscored the importance of specific amino acid interactions. nih.govmdpi.com Hydrogen bonds with residues such as HIS-447 and SER-203, and π-π stacking with tyrosine residues (e.g., TYR-337), are frequently identified as dominant interactions that stabilize the ligand-protein complex. mdpi.com By identifying these "hot spots" of interaction, docking studies provide a detailed atom-level understanding of the binding mechanism, which is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Compound ClassProtein TargetKey Interacting ResiduesType of InteractionReference
N–((2–Acetylphenyl)carbamothioyl)benzamideCOVID-19 Main ProteaseNot specifiedBinding affinity evaluated uokerbala.edu.iq
(E)-N-(2-acetyl-4-(styrylphenyl)sulfonamidesAcetylcholinesterase (AChE)Tyr337, Tyr341, Trp286, His447π–π stacking, π–sulfur interaction mdpi.com
Substituted BenzamidesAChE & BACE1TYR-337, TYR-124, HIS-447, SER-203Hydrogen bonds, dominant interactions with tyrosine mdpi.com
Benzamide-based HDAC InhibitorsHistone Deacetylase 2 (HDAC2)Not specifiedRevealed key interactions with the enzyme nih.gov

One primary strategy is the modification of substituents on the aromatic rings. As established in SAR studies, the choice of substituent at specific positions can be the difference between a highly active and an inactive compound. nih.govmdpi.com For instance, introducing groups that can act as hydrogen bond donors or acceptors can strengthen interactions with the target protein, while adding bulky hydrophobic groups can enhance binding in hydrophobic pockets. nih.gov The addition of a styryl arm to a related scaffold, for example, was a successful application of this principle to achieve significant anticholinesterase activity. mdpi.com

Another powerful design principle is bioisosterism, where a functional group in the molecule is replaced by another group with similar physical or chemical properties. This strategy is often used to improve potency, reduce toxicity, or alter the metabolic profile of a compound. In the context of benzamides, researchers have successfully replaced the amide linkage with bioisosteres like the 1,2,4-oxadiazole (B8745197) ring to generate novel compounds with promising insecticidal and fungicidal activities. mdpi.commdpi.com

Emerging Research in Materials Science Applications

Beyond its applications in medicinal chemistry, the this compound structure possesses chemical features that make it an interesting candidate for materials science research. The presence of amide and carbonyl functional groups allows for strong intermolecular interactions, such as hydrogen bonding, which can influence the properties of polymers and other materials.

The benzamide moiety is a key structural unit in high-performance polymers like aramids. The ability of the amide N-H group to act as a hydrogen bond donor and the carbonyl oxygen to act as an acceptor can be exploited to create novel polymer blends with tailored properties. While research on this compound itself is nascent, studies on related polybenzamides and copolybenzamides provide a clear blueprint for its potential integration into polymer systems. mdpi.com

A key application is in enhancing the miscibility of polymer blends. For example, copolybenzamides containing N-H units have been synthesized and blended with Nylon 6. mdpi.com The hydrogen bonds formed between the benzamide groups of the copolymer and the amide groups of Nylon 6 improve the compatibility between the two polymers. This enhanced miscibility can lead to materials with improved thermal and mechanical properties. mdpi.com

The characterization of such polymer blends involves a suite of analytical techniques. Differential Scanning Calorimetry (DSC) is used to investigate miscibility by observing shifts in glass transition temperatures. Thermogravimetric Analysis (TGA) assesses the thermal stability of the blend, while Fourier-Transform Infrared Spectroscopy (FT-IR) can directly detect the hydrogen bonding interactions between the polymer components. mdpi.com Furthermore, techniques like contact angle analysis can be used to study changes in surface properties, such as hydrophobicity. mdpi.com The integration of molecules like this compound could therefore be a viable strategy for modifying the bulk and surface properties of commercial polymers.

The conjugated π-systems present in the aromatic rings of this compound suggest potential for interesting optical and electronic properties. Research in this area is emerging, with theoretical studies paving the way for experimental validation. Computational methods, particularly Density Functional Theory (DFT), are being employed to predict the properties of related molecules.

For instance, a theoretical study on the closely related N–((2–Acetylphenyl)carbamothioyl)benzamide investigated its electronic structure and nonlinear optical (NLO) properties. uokerbala.edu.iq Such calculations can determine the molecule's frontier molecular orbitals (HOMO and LUMO) and the corresponding energy gap, which are crucial indicators of its electronic behavior. uokerbala.edu.iq The study also computed NLO parameters, which describe how a material's optical properties change under a strong electromagnetic field, a key characteristic for applications in optoelectronics and photonics. uokerbala.edu.iq While experimental data on this compound is limited, these computational findings suggest that the benzamide scaffold is a promising platform for the development of new materials with tailored optical and electrical responses.

Future Directions and Interdisciplinary Research Opportunities

Emerging Methodologies and Techniques in N-(2-Acetylphenyl)benzamide Research

The scientific community is increasingly employing sophisticated methods to elucidate the properties and potential of chemical compounds. For this compound, future research will likely see the adoption of a suite of advanced analytical and computational techniques to gain deeper insights into its molecular structure, behavior, and interactions.

Advanced Spectroscopic and Crystallographic Techniques: While standard spectroscopic methods like FT-IR, 1H NMR, and 13C NMR are fundamental for structural confirmation, future studies will likely utilize more advanced two-dimensional NMR techniques to further refine structural assignments, especially for more complex derivatives. Single-crystal X-ray diffraction will continue to be crucial for unambiguously determining the three-dimensional molecular structure, providing valuable data on bond lengths, angles, and intermolecular interactions.

Computational and Theoretical Chemistry: A significant emerging trend is the use of computational chemistry to complement experimental work. Techniques such as Density Functional Theory (DFT) are powerful tools for optimizing molecular structures, predicting spectroscopic data, and calculating various molecular properties. For instance, in a study on the related compound N–((2–Acetylphenyl)carbamothioyl)benzamide, DFT calculations at the B3LYP level with the 6–311G(d,p) basis set were used to compare optimized molecular structure parameters with experimental data. uokerbala.edu.iq Such computational approaches can provide a deeper understanding of the electronic structure and reactivity of this compound.

Molecular Modeling and Docking Studies: To explore the potential biological applications of this compound and its future derivatives, molecular docking simulations are becoming indispensable. These computational methods can predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein or enzyme. For example, molecular docking was used to investigate the inhibitory effect of N–((2–Acetylphenyl)carbamothioyl)benzamide against the main protease of the COVID-19 coronavirus. uokerbala.edu.iq This approach allows for the virtual screening of large libraries of compounds and can guide the rational design of new derivatives with enhanced biological activity.

Hirshfeld Surface Analysis: This technique is a powerful method for analyzing intermolecular interactions in crystal structures. By mapping various properties onto the Hirshfeld surface, researchers can visualize and quantify interactions such as hydrogen bonds and van der Waals forces. This was effectively used to evaluate intermolecular interactions and their energies for N–((2–Acetylphenyl)carbamothioyl)benzamide. uokerbala.edu.iq Applying this to this compound would provide a detailed understanding of its crystal packing and the forces governing its solid-state structure.

Interactive Data Table of Emerging Research Methodologies:

MethodologyApplication in this compound ResearchKey Insights Provided
Density Functional Theory (DFT)Optimization of molecular geometry, prediction of spectroscopic properties, calculation of electronic structure.Understanding of molecular stability, reactivity, and correlation of theoretical data with experimental findings.
Molecular DockingPrediction of binding modes and affinities to biological targets (e.g., enzymes, receptors).Identification of potential therapeutic targets and guidance for the design of bioactive derivatives.
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions in the crystalline state.Detailed understanding of crystal packing, hydrogen bonding networks, and other non-covalent interactions.
Advanced 2D NMR SpectroscopyUnambiguous assignment of proton and carbon signals, especially in complex derivatives.Detailed structural elucidation and confirmation of molecular connectivity.
Single-Crystal X-ray DiffractionDetermination of the precise three-dimensional atomic arrangement in the solid state.Definitive molecular structure, bond lengths, bond angles, and conformation.

Potential for Novel Applications and Development of Advanced Derivatives

The benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. walshmedicalmedia.comnanobioletters.com This provides a strong foundation for exploring novel applications of this compound through the strategic development of advanced derivatives.

Antimicrobial and Antifungal Agents: There is a persistent need for new antimicrobial and antifungal agents to combat drug-resistant pathogens. Benzamide derivatives have shown promise in this area. nanobioletters.com By introducing various substituents onto the phenyl rings of this compound or by modifying the amide linkage, it may be possible to develop novel compounds with potent activity against a range of bacteria and fungi. For instance, studies on other benzamide derivatives have demonstrated that specific substitutions can lead to significant antibacterial activity against strains like B. subtilis and E. coli. nanobioletters.com

Anticancer Therapeutics: The development of novel anticancer agents is a major focus of medicinal chemistry. Benzamide derivatives have been investigated as inhibitors of various targets in cancer cells, including tubulin and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov The this compound core could serve as a starting point for the design of new anticancer drugs. Structure-activity relationship (SAR) studies on newly synthesized derivatives could lead to the identification of compounds with significant antiproliferative activities against various cancer cell lines. nih.gov

Enzyme Inhibitors: Many diseases are associated with the dysregulation of enzyme activity. Benzamides have been successfully designed as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant to Alzheimer's disease, and carbonic anhydrases, which are targets for various therapies. nih.govnih.gov The chemical structure of this compound could be modified to create derivatives that selectively inhibit specific enzymes, opening up possibilities for the treatment of a range of diseases.

Antioxidant Agents: Oxidative stress is implicated in numerous pathological conditions. Research has shown that amino-substituted benzamide derivatives can exhibit promising antioxidant properties. nih.gov The development of hydroxylated and aminated derivatives of this compound could lead to new and potent antioxidants. Computational studies can aid in predicting the antioxidant capacity of designed molecules and in understanding the mechanisms of their radical scavenging activity. nih.gov

Interactive Data Table of Potential Applications for this compound Derivatives:

Potential ApplicationRationale for DevelopmentExample of Related Research
Antimicrobial AgentsThe benzamide scaffold is a known pharmacophore in antimicrobial compounds. nanobioletters.comSynthesis of benzamide derivatives with demonstrated activity against various bacterial strains. nanobioletters.com
Anticancer DrugsBenzamide derivatives have been developed as tubulin inhibitors and PARP-1 inhibitors. nih.govnih.govOptimization of benzamide derivatives as potent and orally active tubulin inhibitors. nih.gov
Enzyme InhibitorsThe versatility of the benzamide structure allows for the design of specific enzyme inhibitors. nih.govnih.govDesign of benzamides as multi-targeted compounds for acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition. mdpi.com
Antioxidant CompoundsIntroduction of specific functional groups, such as hydroxyl and amino groups, can impart antioxidant activity. nih.govA combined experimental and computational study on amino-substituted benzamide derivatives as promising antioxidant agents. nih.gov

Collaborative and Interdisciplinary Approaches for Holistic Understanding

A comprehensive understanding of this compound and its potential can only be achieved through collaborative and interdisciplinary research. The complexity of modern chemical and biological research necessitates the integration of expertise from various scientific disciplines.

Bridging Synthetic Chemistry and Computational Science: The synthesis of novel this compound derivatives is the cornerstone of exploring its potential. However, a purely synthetic approach can be time-consuming and resource-intensive. Collaboration between synthetic organic chemists and computational chemists can significantly accelerate the discovery process. Computational scientists can use molecular modeling and DFT calculations to predict the properties and potential bioactivity of designed molecules, thereby guiding synthetic efforts towards the most promising candidates. uokerbala.edu.iq

Integrating Chemistry with Biology and Pharmacology: To translate the potential of this compound derivatives into tangible applications, collaboration with biologists and pharmacologists is essential. Once novel compounds are synthesized and characterized, they need to be subjected to rigorous biological screening to evaluate their activity and identify their mechanism of action. nanobioletters.com This interdisciplinary approach ensures that the chemical novelty is translated into functional outcomes, whether it be as a new therapeutic agent or a tool for biological research.

Materials Science and Chemical Engineering Perspectives: Beyond biological applications, the unique structural features of this compound and its derivatives could be of interest in materials science. Collaboration with materials scientists and chemical engineers could lead to the exploration of these compounds in the development of new materials with specific optical, electronic, or self-assembly properties. The study of intermolecular interactions, for which techniques like Hirshfeld surface analysis are crucial, can provide insights into how these molecules pack in the solid state and inform the design of crystalline materials. uokerbala.edu.iq

By embracing these future directions and fostering a collaborative research environment, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovations across multiple scientific disciplines.

Q & A

Basic: What methodological considerations are critical for the synthesis and purification of N-(2-acetylphenyl)benzamide derivatives?

Answer:
The synthesis of N-(2-acetylphenyl)carbamothioyl)benzamide involves refluxing equimolar quantities of 2-acetylaniline and benzoyl isothiocyanate in acetone under basic conditions (K₂CO₃). Key steps include:

  • Purification : Recrystallization using ethanol to achieve high-purity crystals.
  • Characterization : Use elemental analysis (Carlo Erba 1106 analyzer) to confirm stoichiometry, FTIR (Nicolet iS10 spectrometer) for functional group identification (e.g., C=O at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹), and NMR (Bruker 400 MHz) for structural elucidation (e.g., aromatic proton signals at δ 7.2–8.1 ppm) .

Basic: Which crystallographic techniques and software are recommended for resolving structural discrepancies in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (Bruker APEX II CCD diffractometer) is essential for resolving structural ambiguities. Key protocols:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), temperature = 296 K.
  • Structure Solution : Use ShelXS for direct methods and ShelXL for refinement (R-factor < 0.05).
  • Validation : Olex2 and PLATON for symmetry checks and hydrogen-bonding networks. The compound crystallizes in the triclinic space group Pī .

Advanced: How do discrepancies arise between DFT-optimized and experimental structural parameters in this compound derivatives?

Answer:
Discrepancies often stem from:

  • Basis Set Limitations : B3LYP/6-311G(d,p) may underestimate van der Waals interactions in the solid state.
  • Environmental Effects : DFT models gas-phase geometry, whereas X-ray data reflect crystal-packing forces (e.g., C–H···O hydrogen bonds).
  • Key Metrics : Compare bond lengths (e.g., C=O: DFT ~1.22 Å vs. X-ray ~1.21 Å) and dihedral angles (e.g., acetyl-phenyl torsion: DFT 12° vs. X-ray 10°) .

Advanced: What insights do Hirshfeld surface and energy framework analyses provide about intermolecular interactions?

Answer:

  • Hirshfeld Surface Analysis : Reveals dominant interactions:
    • H···H (50% contribution) and C–H···S/O (25%) contacts.
    • 2D fingerprint plots differentiate strong (sharp spikes) vs. weak (broad regions) interactions.
  • Energy Framework Analysis : Quantifies interaction energies (kJ/mol):
    • Electrostatic forces dominate in hydrogen-bonded dimers (e.g., N–H···O: –25 kJ/mol).
    • Dispersion forces stabilize aromatic stacking .

Advanced: What computational strategies validate the inhibitory potential of this compound derivatives against SARS-CoV-2?

Answer:

  • Molecular Docking (AutoDock Vina) :
    • Target: SARS-CoV-2 main protease (PDB: 6LU7).
    • Protocol: Lamarckian GA, Kollman charges, grid size 60×60×60 Å.
    • Results: Binding energy = –7.2 kcal/mol; key interactions with Lys137 (H-bond) and Cys145 (hydrophobic).
  • MD Simulations (GROMACS) : RMSD < 2.0 Å over 100 ns confirms stability .

Advanced: How do energy framework analyses prioritize hydrogen bonding in crystal packing?

Answer:

  • 3D Energy Frameworks : Visualize pairwise interaction energies (PIXEL method).
    • Hydrogen bonds (e.g., N–H···O=C) contribute >60% of total lattice energy.
    • Dimers linked by H-bonds show interaction energies of –30 kJ/mol vs. –10 kJ/mol for π-stacking.
  • Thermal Stability : Strong H-bond networks correlate with high melting points (e.g., 215–220°C) .

Advanced: What computational methods predict nonlinear optical (NLO) properties in this compound derivatives?

Answer:

  • Polarizability Calculations : CAM-B3LYP/6-311++G(d,p) yields static hyperpolarizability (β₀) ~120×10⁻³⁰ esu.
  • NLO Activity : Enhanced by electron-withdrawing (acetyl) and donating (benzamide) groups.
  • DOS Analysis : Bandgap ~3.5 eV suggests charge-transfer transitions (λ_max ~320 nm, UV-Vis) .

Tables

Table 1: Key Crystallographic Data for N-(2-Acetylphenyl)carbamothioyl)benzamide

ParameterExperimental (XRD)DFT (B3LYP)
C=O Bond Length (Å)1.2141.223
C–S Bond Length (Å)1.6821.695
Space GroupPīN/A
R-factor0.039N/A

Table 2: Molecular Docking Results Against 6LU7

LigandBinding Energy (kcal/mol)H-Bond Residues
N-(2-Acetylphenyl)benzamide–7.2Lys137, Gly138
Tenofovir (Control)–5.1Glu166, Asn142

Notes

  • Software Citations : SHELX , AutoDock , Gaussian09 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.